Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound with potential fungicidal activity . The primary targets of this compound are the spores of P. oryzae Cav .
Mode of Action
The compound interacts with its targets by inhibiting the germination of P. oryzae Cav spores . This interaction results in a significant reduction in the growth and spread of the fungus .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the fungus, specifically the germination of spores . This disruption can lead to downstream effects such as the prevention of fungal growth and spread .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of spore germination of P. oryzae Cav . This leads to a reduction in the growth and spread of the fungus, thereby exerting its fungicidal activity .
Preparation Methods
The synthesis of Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methoxyacetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted derivatives
Scientific Research Applications
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate: This compound lacks the methoxy group, which may result in different chemical and biological properties.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a piperidine ring, leading to variations in its reactivity and applications.
Properties
IUPAC Name |
benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEBBOFZASZVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399157 | |
Record name | Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86827-08-9 | |
Record name | Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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